molecular formula C22H26N2O4 B4205673 Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B4205673
M. Wt: 382.5 g/mol
InChI Key: HEDNCJAFGIUVAI-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate is a complex organic compound with a unique structure that combines a piperazine ring with a benzoyl group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-[(3-methylphenoxy)methyl]benzoic acid. This intermediate is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or phenoxy methyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate can be compared to other similar compounds, such as:

    Ethyl 4-{4-[(4-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate: Similar structure but with a different substitution pattern on the phenoxy group.

    Ethyl 4-{4-[(3-chlorophenoxy)methyl]benzoyl}-1-piperazinecarboxylate: Contains a chlorine atom instead of a methyl group, leading to different chemical properties.

    Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}-1-piperazinecarboxylate: Similar structure but with variations in the piperazine ring or the benzoyl group.

These comparisons highlight the uniqueness of Ethyl 4-{4-[(3-methylphenoxy)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(3-methylphenoxy)methyl]benzoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-27-22(26)24-13-11-23(12-14-24)21(25)19-9-7-18(8-10-19)16-28-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDNCJAFGIUVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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